Influenza NP (311-325)

Description

BenchChem offers high-quality Influenza NP (311-325) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Influenza NP (311-325) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

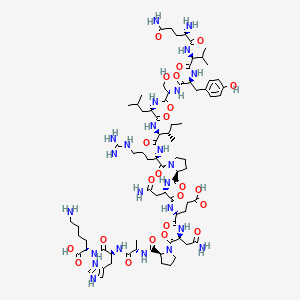

C78H124N24O23 |

|---|---|

Molecular Weight |

1766.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-5-carbamimidamido-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C78H124N24O23/c1-8-40(6)62(100-69(116)49(30-38(2)3)94-70(117)54(36-103)98-66(113)50(31-42-18-20-44(104)21-19-42)96-73(120)61(39(4)5)99-64(111)45(80)22-24-57(81)105)74(121)91-47(15-11-27-87-78(84)85)75(122)101-28-13-17-56(101)72(119)95-52(33-58(82)106)68(115)90-46(23-25-60(108)109)65(112)97-53(34-59(83)107)76(123)102-29-12-16-55(102)71(118)89-41(7)63(110)93-51(32-43-35-86-37-88-43)67(114)92-48(77(124)125)14-9-10-26-79/h18-21,35,37-41,45-56,61-62,103-104H,8-17,22-34,36,79-80H2,1-7H3,(H2,81,105)(H2,82,106)(H2,83,107)(H,86,88)(H,89,118)(H,90,115)(H,91,121)(H,92,114)(H,93,110)(H,94,117)(H,95,119)(H,96,120)(H,97,112)(H,98,113)(H,99,111)(H,100,116)(H,108,109)(H,124,125)(H4,84,85,87)/t40-,41-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-/m0/s1 |

InChI Key |

SWHBCTOEXBVIJH-WRZXUNLISA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(C)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Influenza NP (311-325) MHC Class II Presentation Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms underlying the presentation of the influenza nucleoprotein (NP) epitope (amino acids 311-325) by Major Histocompatibility Complex (MHC) class II molecules. This peptide is a critical target for CD4+ T helper cells in the immune response to influenza A virus. This document details the cellular processing pathways, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations of the core processes.

Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein, making it a key target for universal influenza vaccine strategies. The peptide spanning amino acids 311-325 of NP is an immunodominant epitope in the context of the murine MHC class II molecule I-Ab and is also recognized in humans. Understanding the pathway of its presentation to CD4+ T cells is crucial for designing effective T-cell-based vaccines and immunotherapies. This guide will delve into the intricacies of this process, from antigen processing to T-cell activation.

The MHC Class II Presentation Pathway of Influenza NP (311-325)

The presentation of the influenza NP (311-325) peptide to CD4+ T cells is a multi-step process that primarily involves the autophagy pathway for endogenous antigen processing. While the classical MHC class II pathway is geared towards exogenous antigens, viral proteins synthesized within an infected cell, such as NP, can be directed into this pathway through autophagy.

Following infection of an antigen-presenting cell (APC), such as a dendritic cell, the influenza virus begins to replicate. Newly synthesized NP is present in the cytoplasm and nucleus. A portion of this cytosolic NP is captured by autophagosomes, which are double-membraned vesicles that engulf cytoplasmic components for degradation. In the context of influenza virus infection, these autophagosomes fuse with MHC class II-containing compartments (MIICs). Within these acidic compartments, the NP is proteolytically processed by enzymes such as cathepsins, generating smaller peptide fragments. The NP (311-325) peptide is then loaded onto MHC class II molecules, displacing the Class II-associated invariant chain peptide (CLIP). The stable peptide-MHC class II complex is subsequently transported to the cell surface for presentation to CD4+ T cells.

Figure 1: Signaling pathway of NP (311-325) presentation.

Quantitative Data

The interaction between the NP (311-325) peptide and MHC class II molecules, as well as the subsequent T-cell response, can be quantified. Below are tables summarizing key data from published studies.

MHC Class II Binding Affinity

The binding affinity of the NP (311-325) peptide and its variants to the I-Ab MHC class II molecule is a critical determinant of its immunogenicity. This is often measured using competition assays, and the results are expressed as the concentration that inhibits 50% of the binding of a reference peptide (IC50).

| Peptide Sequence | Amino Acid Position | MHC Class II Allele | IC50 (nM) | Reference |

| QVYSLIRPNENPAHK | 311-325 | I-Ab | 139 | [1] |

| VYSLIRPNENPAH | 312-324 | I-Ab | 250 | [1] |

| YSLIRPNENPA | 313-323 | I-Ab | >20,000 | [1] |

Note: Lower IC50 values indicate higher binding affinity.

T-Cell Response

The NP (311-325) peptide is known to elicit a robust IFN-γ response from CD4+ T cells. While a specific EC50 value for IFN-γ production is not consistently reported in the literature, the magnitude of the response is significant.

| T-Cell Response Metric | Value | Cell Type | Stimulation | Reference |

| Percentage of Total IAV-specific CD4+ T-cell Response | ~5% | Murine CD4+ T cells | Influenza A Virus Infection | [2] |

| Primary Cytokine Produced | IFN-γ | Murine CD4+ T cells | NP (311-325) peptide | [3][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the influenza NP (311-325) MHC class II presentation pathway.

MHC Class II-Peptide Binding Assay

This assay measures the binding affinity of a peptide to a purified MHC class II molecule.

Principle: A fluorescently labeled probe peptide with known binding affinity for a specific MHC class II molecule is used. The ability of an unlabeled test peptide (e.g., NP 311-325) to compete with the probe peptide for binding to the MHC class II molecule is measured. The concentration of the test peptide that inhibits 50% of the probe peptide's binding is the IC50 value.

Materials:

-

Purified, soluble MHC class II molecules (e.g., I-Ab)

-

Fluorescently labeled probe peptide (e.g., Alexa Fluor 488-labeled HA306-318)

-

Unlabeled test peptide (NP 311-325) and control peptides

-

Binding buffer (e.g., citrate-phosphate buffer, pH 5.0)

-

96-well black, flat-bottom plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of the unlabeled test peptide: Start with a high concentration (e.g., 100 µM) and perform 1:5 serial dilutions in binding buffer.

-

Prepare the reaction mixture: In each well of the 96-well plate, combine the purified MHC class II molecules (e.g., 100 nM final concentration), the fluorescently labeled probe peptide (e.g., 25 nM final concentration), and the serially diluted unlabeled test peptide.

-

Include controls:

-

No competition control: MHC class II and fluorescent probe peptide only.

-

No binding control: Fluorescent probe peptide only (in buffer).

-

-

Incubate: Seal the plate and incubate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

-

Measure fluorescence polarization: Read the plate on a fluorescence polarization plate reader.

-

Data analysis: Calculate the relative binding of the probe peptide at each concentration of the test peptide. Plot the relative binding against the log of the test peptide concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This technique is used to identify and quantify T cells that produce a specific cytokine (e.g., IFN-γ) in response to stimulation with the NP (311-325) peptide.

Principle: Cells are stimulated with the peptide of interest. A protein transport inhibitor is added to trap cytokines within the cell. The cells are then stained for surface markers to identify the T-cell population of interest (e.g., CD4+ T cells). Subsequently, the cells are fixed and permeabilized to allow for intracellular staining with a fluorescently labeled antibody against the cytokine of interest. The percentage of cytokine-producing cells is then determined by flow cytometry.

Materials:

-

Single-cell suspension from spleen, lymph nodes, or lungs of influenza-infected or immunized mice.

-

RPMI 1640 medium with 10% FBS.

-

Influenza NP (311-325) peptide.

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Anti-CD16/32 antibody (Fc block).

-

Fluorescently labeled antibodies for cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8).

-

Fixation/Permeabilization buffer.

-

Fluorescently labeled antibody for the intracellular cytokine (e.g., anti-IFN-γ).

-

Flow cytometer.

Procedure:

-

Cell Stimulation:

-

Plate the single-cell suspension in a 96-well plate.

-

Add the NP (311-325) peptide to the desired final concentration (e.g., 1-10 µg/mL).

-

Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

-

Incubate for 1-2 hours at 37°C.

-

Add the protein transport inhibitor and incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Block Fc receptors with anti-CD16/32.

-

Stain with the cocktail of fluorescently labeled surface marker antibodies for 30 minutes on ice.

-

Wash the cells.

-

-

Fixation and Permeabilization:

-

Resuspend the cells in fixation buffer and incubate for 20 minutes at room temperature.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Resuspend the fixed and permeabilized cells in permeabilization buffer containing the fluorescently labeled anti-cytokine antibody.

-

Incubate for 30 minutes at room temperature in the dark.

-

Wash the cells with permeabilization buffer and then with FACS buffer.

-

-

Acquisition and Analysis:

-

Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to determine the percentage of CD4+ T cells that are positive for the cytokine of interest.

-

Figure 2: Generalized experimental workflow.

Conclusion

The influenza NP (311-325) peptide is a valuable tool for studying the CD4+ T-cell response to influenza virus. Its presentation via the autophagy-MHC class II pathway highlights an important mechanism for the immune surveillance of endogenously synthesized viral antigens. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working to harness the power of T-cell immunity to combat influenza. Further research to precisely quantify the functional avidity of T-cell responses to this epitope will be beneficial for the rational design of next-generation influenza vaccines.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influenza NP (311-325) - 1 mg [anaspec.com]

- 4. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Immunodominant Influenza Nucleoprotein Epitope NP (311-325): A Linchpin in CD4+ T Cell Activation and Immune Response

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a major target of the host immune response, eliciting both humoral and cellular immunity. Within the NP, the peptide spanning amino acids 311-325 has been identified as an immunodominant epitope for CD4+ T cells in the context of the murine MHC class II molecule I-Ab.[1][2] This peptide plays a crucial role in shaping the adaptive immune response to influenza infection, influencing the magnitude and quality of the T helper cell response, which is critical for viral clearance and the establishment of immunological memory. Understanding the mechanisms by which NP (311-325) activates CD4+ T cells is paramount for the development of novel influenza vaccines and immunotherapeutics. This technical guide provides a comprehensive overview of the role of influenza NP (311-325) in CD4+ T cell activation, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Data Presentation: Quantitative Analysis of the NP (311-325)-Specific CD4+ T Cell Response

The cellular immune response to influenza virus is characterized by the expansion and differentiation of virus-specific T cells. The NP (311-325) epitope elicits a robust and quantifiable CD4+ T cell response.

Table 1: Frequency of NP (311-325)-Specific CD4+ T Cells Post-Influenza A Virus Infection in C57BL/6 Mice

| Time Post-Infection (days) | Tissue | Frequency (% of total CD4+ T cells) | Method | Reference |

| 7 | Lungs | ~4-5% | Tetramer Staining / Intracellular Cytokine Staining (IFNγ) | [1] |

| 8 | Lungs | ~2% | Tetramer Staining | [2] |

| 10 | Lungs | Peak frequency | Tetramer Staining / Intracellular Cytokine Staining (IFNγ) | [1] |

| 10 | Lungs | ~11% | Intracellular Cytokine Staining | [3] |

Table 2: Cytokine Profile of NP (311-325)-Specific CD4+ T Cells

| Cytokine | Expression Level | Method | Reference |

| IFN-γ | High | Intracellular Cytokine Staining, ELISpot | [1][4][5] |

| TNF-α | High | Intracellular Cytokine Staining | [5][6] |

| IL-2 | Moderate | Intracellular Cytokine Staining | [1][6] |

| IL-17A | Limited | Intracellular Cytokine Staining | [1] |

| IL-13 | Not Detected | Intracellular Cytokine Staining | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of NP (311-325)-specific CD4+ T cell responses.

Protocol 1: Intracellular Cytokine Staining (ICS) for NP (311-325)-Specific CD4+ T Cells

This protocol is adapted from methodologies described in several studies.[4][7][8]

1. Cell Preparation:

- Prepare single-cell suspensions from murine spleens or lungs.

- Lyse red blood cells using an ACK lysis buffer.

- Wash cells with complete RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and 2-mercaptoethanol.

- Count viable cells and adjust the concentration to 1-2 x 107 cells/mL.

2. In Vitro Stimulation:

- Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.

- Stimulate cells with the NP (311-325) peptide (QVYSLIRPNENPAHK) at a final concentration of 1-10 µg/mL.[4]

- Include a negative control (medium alone or an irrelevant peptide) and a positive control (e.g., PMA and ionomycin (B1663694) or anti-CD3/CD28 antibodies).

- Add a protein transport inhibitor, such as Brefeldin A or Monensin (e.g., GolgiStop™), according to the manufacturer's instructions for the final 4-6 hours of a total 6-hour incubation at 37°C in a 5% CO2 incubator.[4][8]

3. Staining:

- Wash cells with FACS buffer (PBS containing 2% FBS and 0.05% sodium azide).

- Stain for surface markers with fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD44) for 20-30 minutes at 4°C in the dark.

- Wash cells twice with FACS buffer.

- Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm™) according to the manufacturer's protocol.

- Stain for intracellular cytokines with fluorescently conjugated antibodies (e.g., anti-IFN-γ, anti-TNF-α, anti-IL-2) for 30 minutes at 4°C in the dark.

- Wash cells twice with permeabilization buffer.

4. Flow Cytometry Analysis:

- Resuspend cells in FACS buffer.

- Acquire events on a flow cytometer.

- Gate on CD4+ T cells and analyze the expression of intracellular cytokines.

Protocol 2: I-Ab/NP (311-325) Tetramer Staining

This protocol is based on methods described in the literature.[9][10][11]

1. Cell Preparation:

- Prepare single-cell suspensions as described in Protocol 1.

2. Tetramer Staining:

- Resuspend 1-2 x 106 cells in 50 µL of FACS buffer.

- Add PE- or APC-conjugated I-Ab/NP (311-325) tetramer at a predetermined optimal concentration.

- Incubate for 1 hour at room temperature or 37°C in the dark.[9][10]

- Include a negative control with a tetramer loaded with an irrelevant peptide (e.g., human CLIP).[11]

3. Surface Marker Staining:

- Add fluorescently conjugated antibodies against surface markers (e.g., anti-CD4, anti-CD44, anti-CD8) and incubate for 20-30 minutes at 4°C in the dark.

4. Analysis:

- Wash cells twice with FACS buffer.

- Resuspend cells in FACS buffer for flow cytometry analysis.

- Gate on CD4+ T cells and identify the tetramer-positive population.

Protocol 3: ELISpot Assay for IFN-γ Secretion

This protocol is a synthesized representation of common ELISpot procedures.[12][13]

1. Plate Coating:

- Coat a 96-well PVDF membrane plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

- Wash the plate with sterile PBS and block with complete RPMI-1640 medium for at least 1 hour at 37°C.

2. Cell Plating and Stimulation:

- Prepare single-cell suspensions as described in Protocol 1.

- Add 2-5 x 105 cells per well.

- Stimulate with NP (311-325) peptide (5 µ g/well ).[12]

- Include negative (no peptide) and positive (e.g., PHA or anti-CD3) controls.

- Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

3. Detection:

- Wash the plate extensively with PBS containing 0.05% Tween-20 (PBS-T).

- Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

- Wash the plate with PBS-T.

- Add streptavidin-alkaline phosphatase (or HRP) and incubate for 1 hour at room temperature.

- Wash the plate with PBS-T and then PBS.

- Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop.

- Stop the reaction by washing with distilled water.

4. Analysis:

- Air-dry the plate and count the spots using an ELISpot reader.

- Results are expressed as spot-forming units (SFU) per million cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Antigen presentation of NP (311-325) and subsequent CD4+ T cell activation signaling cascade.

Caption: Workflow for the analysis of NP (311-325)-specific CD4+ T cell responses.

Discussion and Conclusion

The influenza nucleoprotein epitope NP (311-325) is a critical component in the induction of a robust CD4+ T cell response against influenza A virus. As demonstrated by the quantitative data, this single peptide can activate a significant fraction of the total CD4+ T cell population in the lungs of infected mice, with a peak response occurring around day 10 post-infection.[1][3] The responding T cells are predominantly of a Th1 phenotype, characterized by the production of IFN-γ and TNF-α, cytokines that are essential for antiviral immunity.[5][6]

The activation of NP (311-325)-specific CD4+ T cells is initiated by the presentation of the peptide by MHC class II molecules on the surface of antigen-presenting cells. Evidence suggests that both exogenous and endogenous antigen processing pathways, including autophagy, may contribute to the presentation of this epitope.[14] Subsequent recognition by the T cell receptor, in conjunction with co-stimulatory signals, triggers a signaling cascade involving key molecules such as Lck, ZAP-70, and PLCγ, ultimately leading to the activation of transcription factors like NF-κB, AP-1, and NFAT. Interestingly, MyD88-dependent signaling pathways have been implicated in the optimal production of Th1 cytokines by these cells.[5]

The detailed experimental protocols provided herein offer a standardized approach for the quantification and characterization of the NP (311-325)-specific CD4+ T cell response. The choice of assay—be it intracellular cytokine staining for a snapshot of cytokine production, tetramer staining for the direct enumeration of antigen-specific cells, or ELISpot for quantifying the frequency of cytokine-secreting cells—will depend on the specific research question.

References

- 1. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. journals.asm.org [journals.asm.org]

- 5. The Role of MyD88 Signaling in Heterosubtypic Influenza A Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Multifunctional cytokine production marks influenza A virus‐specific CD4 T cells with high expression of survival molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. frontiersin.org [frontiersin.org]

- 13. rupress.org [rupress.org]

- 14. Influenza A virus infection-induced macroautophagy facilitates MHC class II-restricted endogenous presentation of an immunodominant viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Immunodominance of Influenza Nucleoprotein Epitope (311-325)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 311-325. This peptide is a critical focus in influenza research due to its status as an immunodominant, MHC class II-restricted epitope. It consistently elicits robust CD4+ T-cell responses, making it a key target for understanding host immunity and for the development of broadly protective or "universal" influenza vaccines. This document details the epitope's characteristics, the nature of the T-cell response it provokes, the pathways of its presentation, and the experimental protocols used for its study.

Epitope Characteristics and Significance

The influenza NP(311-325) peptide is a well-characterized immunodominant epitope derived from the viral nucleoprotein, a relatively conserved internal protein of the influenza A virus.[1][2] Its immunodominance means that the host's immune system mounts a frequent and strong response to this specific fragment over other potential epitopes.

This epitope is presented by Major Histocompatibility Complex (MHC) class II molecules, specifically the I-A^b allele in the commonly used C57BL/6 mouse model, leading to the activation of CD4+ T helper cells.[3][4][5][6] These activated CD4+ T cells are crucial for orchestrating an effective adaptive immune response, including providing help to B cells for antibody production and enhancing the function of cytotoxic CD8+ T cells.

Table 1: Characteristics of Influenza NP (311-325) Epitope

| Characteristic | Description | Reference |

| Peptide Sequence | QVYSLIRPNENPAHK | [1][6] |

| Source Protein | Influenza A Virus Nucleoprotein (NP) | [2][7] |

| Sequence Position | Amino acids 311-325 | [1][6] |

| MHC Restriction | Class II (I-A^b in C57BL/6 mice) | [3][4][5] |

| Immune Response | Induces strong CD4+ T-cell activation and IFN-γ production | [1][2][7] |

| Conservation | The epitope is highly conserved across various influenza A strains. | [8][9] |

The Nature of the T-Cell Response

The NP(311-325) epitope is known for eliciting a potent Th1-polarized immune response, characterized by the production of interferon-gamma (IFN-γ).[2][7] This cytokine is critical for antiviral immunity. Studies have shown that memory CD4+ T cells specific for this epitope can direct protective responses in the lungs during a subsequent infection.[4]

While it is a focal point of the immune response, it's important to note its relative contribution. Research indicates that the NP(311-325)-specific CD4+ T-cell population constitutes approximately 5% of the total influenza A virus-specific CD4+ T-cell response in the lungs of infected mice.[5] In vaccinated mice, NP(311)-specific CD4+ T cells can make up around 2% of the CD4+ T cells in the lung tissue.[8] This highlights that while NP(311-325) is a significant target, the overall CD4+ T-cell response is diverse and targets multiple epitopes across various viral proteins.[5] The epitope is also utilized in studies to track antigen-specific regulatory T-cell (Treg) responses during infection.[1][10]

Table 2: Quantitative T-Cell Responses to NP (311-325)

| Experimental Context | Location | T-Cell Population | Frequency / Response | Reference |

| Influenza A Virus Infection | Lungs | NP(311-325)-specific CD4+ T cells | Represents ~5% of the total IAV-specific CD4+ T-cell response. | [5] |

| Mosaic NP (MNP) Vaccination | Lungs | NP(311)-specific CD4+ T cells | Constitutes ~2% of total lung CD4+ T cells 8 days post-vaccination. | [8] |

| Influenza A Virus Infection | Spleen and Lungs | Memory CD4+ T cells | Measurable frequency detected by ELISpot and Intracellular Cytokine Staining post-infection. | [4] |

Antigen Processing and Presentation Pathway

Unlike exogenous antigens that are typically presented by MHC class II, the endogenous NP(311-325) epitope is processed and presented through a specialized pathway involving macroautophagy.[3] During influenza virus infection, viral proteins are synthesized within the host cell. The macroautophagy pathway engulfs portions of the cytoplasm, including newly synthesized viral proteins, into autophagosomes.

A study has shown that in dendritic cells, influenza A virus infection promotes the fusion of these autophagosomes with MHC class II compartments (MIICs) rather than lysosomes.[3] This diversion allows the encapsulated viral proteins to be processed into peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T cells. This entire process is dependent on the de novo synthesis of both the viral antigen and MHC molecules and requires a functional ER-Golgi network for transport.[3]

Caption: Endogenous presentation of NP(311-325) via macroautophagy.

T-Cell Receptor Signaling Pathway

Recognition of the NP(311-325)-MHC II complex by the T-cell receptor (TCR) on a specific CD4+ T cell initiates a cascade of intracellular signaling events.[11] This activation begins with the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) within the TCR/CD3 complex by kinases like Lck.[11] This, in turn, recruits and activates ZAP-70, a critical kinase that propagates the signal downstream.

The ZAP-70-initiated cascade branches into several key signaling modules, ultimately leading to the activation of transcription factors including NFAT (Nuclear Factor of Activated T-cells), AP-1 (Activator Protein-1), and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[12] These transcription factors move into the nucleus and work together to drive the expression of genes essential for T-cell activation, proliferation, and effector function, most notably the gene for IL-2, a crucial cytokine for T-cell survival, and IFN-γ, the hallmark cytokine of the Th1 response to this epitope.[12]

Caption: Simplified TCR signaling cascade upon epitope recognition.

Experimental Protocols

The study of NP(311-325) immunodominance relies on several key immunological assays. Detailed methodologies are provided below.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is used to identify and quantify NP(311-325)-specific CD4+ T cells based on their production of IFN-γ following stimulation.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from spleen or lung tissue harvested from influenza-infected or vaccinated mice.[4]

-

Stimulation: Aliquot approximately 1-2 x 10^6 cells per well in a 96-well plate. Stimulate the cells for 4-6 hours at 37°C with:

-

Test Condition: NP(311-325) peptide (typically 1-5 µg/mL).

-

Negative Control: Medium alone or an irrelevant peptide.

-

Positive Control: A mitogen like PMA/Ionomycin.

-

-

Protein Transport Inhibition: Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4-5 hours of incubation.[4] This traps cytokines, like IFN-γ, inside the cell.

-

Surface Staining: Wash the cells and stain for surface markers to identify CD4+ T cells. This typically includes fluorescently-labeled antibodies against CD3, CD4, and a viability dye. Incubate for 20-30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells to remove excess antibodies. Fix and permeabilize the cells using a commercial kit (e.g., Cytofix/Cytoperm) according to the manufacturer's instructions. This allows antibodies to access intracellular targets.

-

Intracellular Staining: Stain the permeabilized cells with a fluorescently-labeled anti-IFN-γ antibody. Incubate for 30-45 minutes at 4°C.

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Gate on live, single CD3+CD4+ lymphocytes and determine the percentage of cells that are positive for IFN-γ in the test condition compared to the negative control.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for IFN-γ. Incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI with 10% FBS) for at least 2 hours at 37°C.

-

Cell Plating and Stimulation: Prepare a single-cell suspension of splenocytes or other immune cells. Add cells to the wells in serial dilutions. Stimulate with NP(311-325) peptide, a negative control, and a positive control (e.g., PHA or anti-CD3 antibody).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, secreted IFN-γ is captured by the antibody on the membrane.

-

Detection: Discard the cells and wash the plate thoroughly. Add a biotinylated detection antibody against IFN-γ. Incubate for 2 hours at 37°C.

-

Enzyme Conjugation: Wash the plate and add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase). Incubate for 1-2 hours at room temperature.

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Spots will form where individual cells secreted IFN-γ.

-

Analysis: Stop the reaction by washing with water. Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

Caption: General workflow for Intracellular Cytokine Staining (ICS).

MHC Class II Tetramer Staining

This technique uses fluorescently labeled MHC class II molecules folded around the NP(311-325) peptide to directly stain and quantify T cells with specific TCRs.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from relevant tissues (e.g., lung, lymph nodes).[10]

-

Tetramer Staining: Incubate 1-5 x 10^6 cells with the I-A^b NP(311-325) tetramer reagent (e.g., PE- or APC-labeled). This staining is typically performed at 37°C for 30-60 minutes to allow for optimal binding.[8][10]

-

Surface Staining: Following tetramer incubation, add a cocktail of antibodies against surface markers (e.g., anti-CD4, anti-CD3, viability dye) and incubate for a further 20-30 minutes at 4°C.

-

Washing and Acquisition: Wash the cells to remove unbound reagents and acquire data on a flow cytometer.

-

Analysis: Gate on live, single CD4+ lymphocytes and identify the population of cells that are positive for the NP(311-325) tetramer. This provides a direct quantification of the epitope-specific T-cell frequency.

Conclusion

The influenza nucleoprotein epitope NP(311-325) remains a cornerstone of influenza immunology research. Its high degree of conservation and its ability to elicit a strong, immunodominant CD4+ T-cell response make it an attractive target for next-generation vaccines aimed at providing broad, cross-strain protection. A thorough understanding of its presentation, the T-cell response it induces, and the methods used to study it are essential for scientists and developers working to combat the persistent threat of influenza.

References

- 1. Influenza NP (311-325) | Benchchem [benchchem.com]

- 2. Influenza NP (311-325) - 1 mg [anaspec.com]

- 3. Influenza A virus infection-induced macroautophagy facilitates MHC class II-restricted endogenous presentation of an immunodominant viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Memory CD4 T Cells Direct Protective Responses to Influenza Virus in the Lungs through Helper-Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 7. medchemexpress.com [medchemexpress.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Diversifying T-cell responses: safeguarding against pandemic influenza with mosaic nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antigen-specific memory Treg control memory responses to influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sinobiological.com [sinobiological.com]

- 12. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Influenza Nucleoprotein Epitope NP (311-325)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, characterization, and immunological significance of the influenza A virus nucleoprotein (NP) peptide fragment 311-325. This peptide is a critical tool in influenza research, particularly for studying host immune responses and developing novel vaccine strategies.

Introduction and Discovery

The influenza nucleoprotein (NP) is an internal viral protein essential for viral replication. Unlike surface glycoproteins such as hemagglutinin (HA) and neuraminidase (NA), NP is highly conserved across different influenza A strains. This conservation makes it an attractive target for universal vaccine candidates aiming to elicit T-cell mediated immunity.

The peptide NP (311-325), with the amino acid sequence QVYSLIRPNENPAHK, was identified through systematic screening of influenza proteins to pinpoint the primary targets of the host's T-cell response.[1] Research revealed that the internal matrix protein 1 (M1) and nucleoprotein (NP) are the immunodominant targets for CD4+ T-cell responses in healthy individuals.[2][3] NP (311-325) emerged from these studies as a major, highly immunogenic MHC class II-restricted epitope.[4][5]

Immunological Characterization

Influenza NP (311-325) is a bona fide MHC class II restricted epitope, primarily presented by the I-A^b^ molecule in murine models.[1][6] Its key immunological features are:

-

CD4+ T-Cell Activation : It is a potent activator of CD4+ T-helper cells. This peptide is frequently used in in-vitro and ex-vivo assays to stimulate and quantify antigen-specific CD4+ T-cells from infected or vaccinated subjects.[4]

-

Cytokine Production : Upon stimulation with NP (311-325), CD4+ T-cells elicit a strong Th1-biased cytokine response, characterized by the production of high levels of interferon-gamma (IFN-γ).[4][5] This IFN-γ production is a key indicator of the cell-mediated immune response to the virus.

-

Specificity : The peptide specifically stimulates CD4+ T-cells and does not induce a response from CD8+ cytotoxic T-cells.[4][5]

While NP (311-325) is an immunodominant epitope, studies have shown it represents approximately 4-5% of the total CD4+ T-cell response in the lungs during an active influenza infection, highlighting the complexity and breadth of the overall immune reaction.[7]

Quantitative Data Summary

The interaction between NP (311-325), the MHC class II molecule I-A^b^, and the corresponding T-cell receptor (TCR) has been quantitatively characterized.

Table 1: Peptide-MHC and TCR-pMHC Binding Affinities

| Peptide Sequence | MHC Allele | Binding Affinity (IC₅₀)⁻¹ | TCR:pMHC Kᴅ (µM) | Description |

| NP (311-325) | I-A^b^ | ~1.25 | ~150 | The native, high-avidity immunodominant epitope.[6] |

| A7 Mutant | I-A^b^ | ~1.25 | ~300 | Medium-avidity variant with TCR contact residue mutation.[6] |

| K5 Mutant | I-A^b^ | ~1.25 | ~350 | Medium-avidity variant with TCR contact residue mutation.[6] |

| Q2 Mutant | I-A^b^ | ~1.25 | >500 | Low-avidity variant with TCR contact residue mutation.[6] |

| Q7 Mutant | I-A^b^ | ~1.25 | >500 | Low-avidity variant with TCR contact residue mutation.[6] |

Binding affinity is presented as the reciprocal of the IC₅₀ value, where a higher number indicates stronger binding. Data sourced from fluorescent peptide competition binding assays.[6]

Table 2: Frequency of NP (311-325)-Specific CD4+ T-Cells

| Experimental Model | Tissue | Frequency of Specific CD4+ T-Cells | Assay Used |

| Mice vaccinated with mosaic NP | Lungs | ~2% of total CD4+ T-cells | MHC Class II Tetramer Staining |

| Mice infected with IAV-PR8 | Lungs | ~4-5% of total antigen-experienced CD4+ T-cells | Tetramer / Intracellular Cytokine Staining |

| IL-7Rα^(449F) mice infected with Influenza A | Lungs | Reduced frequency compared to Wild Type | MHC Class II Tetramer Staining |

Key Experimental Methodologies and Workflows

The characterization of NP (311-325) relies on several core immunological assays. The general workflow for identifying such an epitope is outlined below.

T-Cell Activation by NP (311-325)

The peptide is recognized by CD4+ T-cells when presented by an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage, on an MHC class II molecule. This interaction triggers T-cell activation and cytokine release.

Detailed Experimental Protocol: ELISPOT Assay

The Enzyme-Linked Immunospot (ELISPOT) assay is used to quantify the frequency of cytokine-secreting cells at the single-cell level.[8]

Objective: To determine the number of NP (311-325)-specific, IFN-γ-secreting CD4+ T-cells.

Materials:

-

PVDF-membrane 96-well plates

-

Anti-IFN-γ capture antibody

-

Biotinylated anti-IFN-γ detection antibody

-

Streptavidin-enzyme conjugate (e.g., Alkaline Phosphatase)

-

Substrate (e.g., BCIP/NBT)

-

RPMI-1640 medium with 10% FBS

-

NP (311-325) peptide (e.g., 2-10 µg/mL final concentration)

-

Positive Control (e.g., PHA or PMA/Ionomycin)

-

Negative Control (e.g., medium with DMSO)

-

Isolated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

Protocol:

-

Plate Coating: Pre-wet the ELISPOT plate with 35% ethanol, wash with sterile PBS, and coat wells with anti-IFN-γ capture antibody overnight at 4°C.[9][10]

-

Blocking: Wash plates to remove excess capture antibody and block with RPMI/10% FBS for at least 2 hours at 37°C to prevent non-specific binding.[9]

-

Cell Plating: Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10^5^ cells per well.

-

Stimulation: Add stimulating agents to the appropriate wells: NP (311-325) peptide for test wells, positive control, and negative control. Incubate at 37°C, 5% CO₂ for 18-24 hours.[9][11]

-

Detection: Lyse cells and wash plates extensively with PBS containing 0.05% Tween 20. Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Enzyme Conjugation: Wash plates and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

-

Spot Development: Wash plates and add the enzyme substrate. Monitor for the development of colored spots (typically 5-20 minutes). Stop the reaction by washing with tap water.

-

Analysis: Air-dry the plate and count the spots using an automated ELISPOT reader. Each spot represents a single cytokine-secreting cell.

Detailed Experimental Protocol: Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based technique used to identify cytokine-producing cells and characterize their phenotype simultaneously.

Objective: To determine the percentage of CD4+ T-cells producing IFN-γ in response to NP (311-325).

Materials:

-

Flow cytometry tubes or 96-well U-bottom plates

-

Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-IFN-γ

-

Protein transport inhibitor (e.g., Brefeldin A or Monensin)

-

NP (311-325) peptide

-

Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)

-

FACS Buffer (PBS + 2% FBS)

-

Isolated PBMCs or splenocytes

Protocol:

-

Cell Stimulation: In a 96-well plate, add 1-2 x 10^6^ cells per well. Stimulate with NP (311-325) peptide, a positive control, or a negative control for 2 hours at 37°C.[12]

-

Inhibit Protein Transport: Add a protein transport inhibitor (e.g., Brefeldin A) to all wells to trap cytokines inside the cell. Incubate for an additional 4-16 hours.[12][13]

-

Surface Staining: Wash the cells with FACS buffer. Stain for surface markers by adding antibodies (e.g., anti-CD3, anti-CD4) and incubate for 20-30 minutes at 4°C in the dark.

-

Fix and Permeabilize: Wash the cells to remove unbound surface antibodies. Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature. This step fixes the cells and creates pores in the membrane for intracellular access.[12][14]

-

Intracellular Staining: Wash the cells with Permeabilization/Wash buffer. Add the fluorochrome-conjugated anti-IFN-γ antibody diluted in the same buffer. Incubate for 30 minutes at room temperature in the dark.

-

Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Gate on the lymphocyte population, then on CD3+ T-cells, and subsequently on the CD4+ subset. Within the CD4+ population, quantify the percentage of cells that are positive for IFN-γ.

Conclusion

The influenza nucleoprotein peptide NP (311-325) is a cornerstone epitope for the study of cell-mediated immunity to influenza A virus. Its high degree of conservation and potent ability to stimulate immunodominant CD4+ T-cell responses make it an invaluable tool for immunological assays and a key component in the design of next-generation, broadly protective influenza vaccines. The standardized protocols for ELISPOT and ICS assays detailed herein provide robust methods for its characterization and for quantifying the cellular immune response it elicits.

References

- 1. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 2. Immunodominant CD4+ T-cell responses to influenza A virus in healthy individuals focus on matrix 1 and nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunodominant CD4+ T-Cell Responses to Influenza A Virus in Healthy Individuals Focus on Matrix 1 and Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Influenza NP (311-325) - 1 mg [anaspec.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Kinetics and Phenotype of the CD4 T Cell Response to Influenza Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ELISPOT assay [bio-protocol.org]

- 9. zellnet.com [zellnet.com]

- 10. ELISPOT protocol | Abcam [abcam.com]

- 11. viroclinics.com [viroclinics.com]

- 12. Harmonization and qualification of intracellular cytokine staining to measure influenza-specific CD4+ T cell immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 14. med.virginia.edu [med.virginia.edu]

An In-depth Technical Guide to the Influenza NP (311-325) Peptide: Sequence, Structure, and Immunological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza nucleoprotein (NP) peptide spanning amino acids 311-325. This peptide is a critical tool in immunological research, particularly in the study of T-cell responses to influenza A virus. This document details its biochemical properties, its role as a major histocompatibility complex (MHC) class II-restricted epitope, and detailed protocols for its use in key immunological assays.

Peptide Characteristics and Structure

The influenza NP (311-325) peptide is a 15-amino acid sequence derived from the highly conserved nucleoprotein of the influenza A virus. Its primary sequence and key physicochemical properties are summarized below.

| Property | Value |

| Amino Acid Sequence | QVYSLIRPNENPAHK |

| Molecular Formula | C₇₈H₁₂₄N₂₄O₂₃ |

| Molecular Weight | 1766.1 g/mol |

| Purity (typical) | ≥95% (as determined by HPLC) |

| Structure in Solution | In aqueous environments, the peptide is largely flexible, though it can transiently adopt an α-helical conformation.[1] |

Immunological Significance: A Key CD4+ T-Cell Epitope

The NP (311-325) peptide is a well-characterized immunodominant epitope recognized by CD4+ T helper cells in the context of the MHC class II molecule I-Aᵇ in mice.[2] Upon recognition of this peptide-MHC complex by the T-cell receptor (TCR), CD4+ T cells become activated, proliferate, and secrete effector cytokines, most notably interferon-gamma (IFN-γ).[3][4] This IFN-γ production is a hallmark of the Th1-type immune response critical for controlling viral infections. Notably, this peptide does not typically stimulate a response from CD8+ T cells.[3][4]

Antigen Processing and Presentation Pathway

The presentation of the endogenously synthesized viral NP (311-325) peptide on MHC class II molecules is a fascinating process that involves the cellular machinery of autophagy. A proposed pathway is as follows:

Caption: Autophagy-mediated presentation of Influenza NP (311-325).

T-Cell Activation Signaling

Upon recognition of the NP (311-325)-MHC II complex, a signaling cascade is initiated within the CD4+ T cell, leading to cytokine production. MyD88, an adaptor protein involved in Toll-like receptor and IL-1 receptor signaling, has been shown to be crucial for the robust production of IFN-γ and TNF-α by NP (311-325)-specific CD4+ T cells.

Caption: MyD88-dependent signaling in T-cell activation.

Experimental Protocols

The following sections provide detailed methodologies for the quantification and characterization of NP (311-325)-specific CD4+ T cells.

Quantification of NP (311-325)-Specific CD4+ T Cells using MHC Class II Tetramers

This protocol allows for the direct visualization and enumeration of antigen-specific T cells.

Workflow:

Caption: Workflow for MHC Class II tetramer staining.

Detailed Methodology:

-

Cell Preparation: Prepare a single-cell suspension from lymphoid tissues (e.g., spleen, lymph nodes) or peripheral blood mononuclear cells (PBMCs).

-

Tetramer Staining:

-

Resuspend 1-2 x 10⁶ cells in 50 µL of FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).

-

Add the I-Aᵇ/NP(311-325) tetramer reagent at the manufacturer's recommended concentration.

-

Incubate for 60-90 minutes at room temperature or 37°C, protected from light.

-

-

Surface Marker Staining:

-

Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD44, CD62L) to the cell suspension.

-

Incubate for 20-30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells twice with 2 mL of FACS buffer by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Data Acquisition:

-

Resuspend the cell pellet in an appropriate volume of FACS buffer.

-

Acquire events on a flow cytometer. Gate on live, singlet, CD4+ lymphocytes to determine the percentage of tetramer-positive cells.

-

Functional Analysis of NP (311-325)-Specific CD4+ T Cells by Intracellular Cytokine Staining (ICS)

This assay measures the production of cytokines, such as IFN-γ, at the single-cell level following peptide stimulation.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. BioKB - Relationship - MYD88 - activates - CD4-Positive T-Lymphocytes [biokb.lcsb.uni.lu]

- 3. Intracellular Cytokine Staining: Number 1 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 4. Intracellular Cytokine Staining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

A Deep Dive into T Cell Receptor Recognition of Influenza Nucleoprotein (311-325)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the molecular and cellular interactions governing the recognition of the influenza A virus (IAV) nucleoprotein (NP) epitope (amino acids 311-325) by the T cell receptor (TCR). This immunodominant epitope is a critical target for CD4+ T cell responses in individuals with the appropriate MHC class II allotypes and is a key focus for universal influenza vaccine development.

Core Concepts of NP (311-325) Recognition

The influenza NP (311-325) peptide, with the sequence QVYSLIRPNENPAHK, is a major histocompatibility complex (MHC) class II-restricted epitope.[1][2] In the context of C57BL/6 mice, this peptide is presented by the I-A^b MHC class II molecule to CD4+ T helper cells.[3][4] This recognition event is a crucial step in initiating an adaptive immune response, leading to the production of key cytokines like Interferon-gamma (IFN-γ) that are vital for viral clearance.[2][5]

The interaction between the TCR and the peptide-MHC (pMHC) complex is a highly specific event, governed by the structural complementarity of the TCR's variable domains and the exposed residues of the NP peptide nestled within the MHC groove. The affinity of this interaction is a critical determinant of the subsequent T cell response, influencing T cell activation, proliferation, and differentiation into effector and memory cells.

Quantitative Analysis of TCR-pMHC Interactions

The affinity of the TCR for the NP(311-325)-I-A^b complex is a key parameter in understanding the potency of the T cell response. Studies utilizing TCR transgenic mouse models, such as the FluNP TCR transgenic mouse, have allowed for precise quantification of these interactions.

Table 1: Binding Affinities of FluNP TCR to NP (311-325) and Variant Peptides Presented by I-A^b

| Peptide Name | Sequence (Amino Acid Changes from Wild-Type in Red) | Description | TCR-pMHC Affinity (K_D) | Reference |

| NP (311-325) | QVYSLIRPNENPAHK | Wild-type immunodominant epitope. | ~ 3 µM | [3] |

| NPT | QVYSLIRPNENP | Truncated high-affinity variant. | ~ 3 µM | [3] |

| A7 | QVYSLIRA NENPAHK | Substitution at a predicted TCR contact position. | ~ 60 µM (~20-fold reduction) | [3] |

| Q7 | QVYSLIRQ NENPAHK | Substitution at a predicted TCR contact position. | > 450 µM (>150-fold reduction) | [3] |

| A5 | QVYSLA RPNENPAHK | Substitution that abrogates detectable binding. | No detectable binding | [3] |

This table summarizes data from a study using the FluNP TCR transgenic model, which expresses a TCR with Vα4.2 and Vβ2.1 chains.

Experimental Protocols

Murine Splenocyte Preparation for T Cell Analysis

-

Euthanasia and Spleen Harvest: Euthanize mice according to approved institutional animal care and use committee protocols. Aseptically remove the spleen and place it in a sterile petri dish containing 5 mL of complete RPMI-1640 medium.

-

Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer using the plunger of a 3 mL syringe. Rinse the strainer with an additional 5 mL of complete RPMI-1640.

-

Red Blood Cell Lysis: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 5 mL of ACK lysis buffer (0.15 M NH4Cl, 10 mM KHCO3, 0.1 mM EDTA). Incubate for 5 minutes at room temperature.

-

Washing: Add 10 mL of complete RPMI-1640 to quench the lysis reaction. Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete RPMI-1640.

-

Cell Counting and Viability: Perform a cell count using a hemocytometer or an automated cell counter. Assess viability using trypan blue exclusion.

-

Final Resuspension: Centrifuge the cells again and resuspend in the appropriate buffer for downstream applications (e.g., FACS buffer for staining, complete RPMI-1640 for in vitro stimulation).

I-A^b NP (311-325) Tetramer Staining of Murine CD4+ T Cells

This protocol is for the identification and quantification of NP (311-325)-specific CD4+ T cells using fluorochrome-conjugated I-A^b tetramers.

-

Cell Preparation: Prepare a single-cell suspension of murine splenocytes or lymphocytes from other tissues as described above. Resuspend cells to a concentration of 1 x 10^7 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

-

Fc Receptor Blocking: Add anti-mouse CD16/32 antibody (clone 2.4G2) to the cell suspension and incubate for 15 minutes on ice to block non-specific antibody binding.

-

Tetramer Staining: Add the PE-conjugated I-A^b NP(311-325) tetramer at a pre-titrated optimal concentration. For initial experiments, a concentration of 10 µg/mL can be used. Incubate for 1 hour at room temperature, protected from light.

-

Surface Marker Staining: Following the tetramer incubation, add a cocktail of fluorochrome-conjugated antibodies against surface markers such as CD4, CD44, and CD62L. Incubate for 30 minutes on ice in the dark.

-

Washing: Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.

-

Viability Staining: Resuspend the cell pellet in a viability dye solution (e.g., propidium (B1200493) iodide or a fixable viability dye) according to the manufacturer's instructions.

-

Data Acquisition: Acquire samples on a flow cytometer. Be sure to include appropriate controls, including unstained cells, single-color controls for compensation, and cells stained with an irrelevant I-A^b tetramer.

Intracellular Cytokine Staining (ICS) for IFN-γ

This protocol is for the detection of IFN-γ production by NP (311-325)-specific CD4+ T cells following in vitro stimulation.

-

Cell Stimulation: Plate 1-2 x 10^6 splenocytes in a 96-well round-bottom plate in 200 µL of complete RPMI-1640. Add the NP (311-325) peptide at a final concentration of 10 µM. Include a negative control (no peptide) and a positive control (e.g., PMA and ionomycin).

-

Protein Transport Inhibition: After 1 hour of stimulation, add a protein transport inhibitor such as Brefeldin A (10 µg/mL) or Monensin (2 µM) to the culture.

-

Incubation: Incubate the cells for an additional 5 hours at 37°C in a 5% CO2 incubator.

-

Surface Staining: Following incubation, wash the cells and perform surface marker staining for CD4 as described in the tetramer staining protocol.

-

Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Intracellular Staining: Add a fluorochrome-conjugated anti-IFN-γ antibody to the permeabilized cells and incubate for 30 minutes at 4°C in the dark.

-

Washing and Acquisition: Wash the cells twice with permeabilization buffer. Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

Visualizing Key Processes and Pathways

Experimental Workflow

Caption: Experimental workflow for studying T cell recognition of Influenza NP (311-325).

TCR Signaling Pathway

Caption: Simplified TCR signaling cascade upon recognition of NP (311-325).

Logical Relationship of TCR Affinity and T Cell Response

Caption: Relationship between TCR affinity and downstream T cell responses.

Conclusion

The T cell receptor recognition of the influenza NP (311-325) epitope is a cornerstone of the adaptive immune response to influenza A virus. A thorough understanding of the quantitative and qualitative aspects of this interaction is paramount for the development of novel vaccines and immunotherapies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to further investigate this critical immunological synapse. The ability to precisely measure TCR affinity and dissect the resulting signaling cascades will continue to drive innovation in the field of infectious disease and immunology.

References

- 1. researchgate.net [researchgate.net]

- 2. CD4 Effector TCR Avidity for Peptide on APC Determines the Level of Memory Generated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.mit.edu [web.mit.edu]

- 4. researchgate.net [researchgate.net]

- 5. In Situ Peptide-MHC-II Tetramer Staining of Antigen-Specific CD4+ T Cells in Tissues | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Influenza NP (311-325) Epitope in Different Influenza A Strains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the influenza A virus nucleoprotein (NP) epitope spanning amino acids 311-325. This highly immunogenic region is a critical target for T-cell mediated immunity and a focal point for universal influenza vaccine development. This document details its sequence variability across different influenza A strains, outlines key experimental protocols for its study, and illustrates the signaling pathways it triggers.

Introduction to the Influenza NP (311-325) Epitope

The nucleoprotein of influenza A virus is a relatively conserved internal protein, making it an attractive target for vaccines aimed at inducing broad, cross-strain protection. Within the NP, the amino acid sequence from position 311 to 325 (QVYSLIRPNENPAHK in the PR8 strain) has been identified as a major MHC class II-restricted epitope.[1][2][3] This peptide is known to elicit robust CD4+ T-cell responses, characterized by strong production of interferon-gamma (IFN-γ), a key cytokine in antiviral immunity.[2] Unlike epitopes that stimulate CD8+ T-cells, NP (311-325) primarily activates helper T-cells.[2] Understanding the conservation and variability of this epitope across different influenza A strains is crucial for the design of effective T-cell-based vaccines and immunotherapies.

Sequence Variation of NP (311-325) Across Influenza A Strains

While the NP protein is more conserved than the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), variations in its sequence do occur.[4] These variations can impact the efficacy of T-cell recognition and immune escape. To facilitate comparative analysis, the following table summarizes the NP (311-325) amino acid sequence across a selection of representative influenza A strains. Data has been compiled using the Influenza Research Database (IRD) and the NCBI Influenza Virus Resource.

| Influenza A Strain Example | Subtype | NP (311-325) Amino Acid Sequence | Conservation Status |

| A/Puerto Rico/8/1934 | H1N1 | Q V Y S L I R P N E N P A H K | Reference Sequence |

| A/California/04/2009 | H1N1 | Q V Y S L I R P N E N P A H K | Conserved |

| A/Aichi/2/1968 | H3N2 | Q V Y S L I R P N E N P A H K | Conserved |

| A/Hong Kong/1/1968 | H3N2 | Q V Y S L I R P N E N P A H K | Conserved |

| A/Vietnam/1203/2004 | H5N1 | Q V Y S L I R P N E N P A H K | Conserved |

| A/duck/Hunan/795/2002 | H5N1 | Q V Y S L I R P N E N P A H K | Conserved |

| A/swine/Iowa/15/1930 | H1N1 | Q V Y S L I R P N E N P A H K | Conserved |

Note: The NP(311-325) epitope demonstrates a high degree of conservation across these representative human and avian influenza A strains. While minor variations can occur in other strains, this particular epitope is a focus for universal vaccine strategies due to its stability. For a comprehensive analysis of NP sequence variability, it is recommended to utilize the alignment tools available at the --INVALID-LINK-- and the --INVALID-LINK--.

Experimental Protocols for Assessing T-Cell Responses to NP (311-325)

The immunogenicity of the NP (311-325) epitope is primarily assessed by measuring the frequency and function of specific CD4+ T-cells. The two most common methods for this are the Enzyme-Linked ImmunoSpot (ELISpot) assay and Intracellular Cytokine Staining (ICS) followed by flow cytometry.

IFN-γ ELISpot Assay

The ELISpot assay is a highly sensitive method for quantifying the number of IFN-γ secreting cells upon stimulation with the NP (311-325) peptide.[5][6]

Principle: Peripheral blood mononuclear cells (PBMCs) or splenocytes are cultured on a surface coated with an anti-IFN-γ capture antibody. When T-cells are stimulated with the NP (311-325) peptide, they secrete IFN-γ, which is captured by the antibody in the immediate vicinity of the secreting cell. After washing away the cells, a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot at the site of each IFN-γ secreting cell.

Detailed Methodology: [5][7][8]

-

Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ monoclonal antibody overnight at 4°C.

-

Cell Preparation: Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium.

-

Cell Plating: Add 2 x 10^5 to 3 x 10^5 cells per well to the coated and blocked ELISpot plate.

-

Stimulation: Add the NP (311-325) peptide to the wells at a final concentration of 5-10 µg/mL. Include a negative control (medium alone) and a positive control (e.g., PHA or anti-CD3 antibody).

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Detection:

-

Wash the plates to remove cells.

-

Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plates and add streptavidin-alkaline phosphatase conjugate. Incubate for 1 hour at room temperature.

-

Wash the plates and add the BCIP/NBT substrate.

-

-

Analysis: Allow spots to develop for 5-20 minutes. Stop the reaction by washing with distilled water. Air-dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) for IFN-γ

ICS allows for the multiparametric characterization of cytokine-producing cells at a single-cell level by flow cytometry.[6][9]

Principle: Cells are stimulated with the NP (311-325) peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained for surface markers (e.g., CD4), fixed, permeabilized, and stained for intracellular IFN-γ.

-

Cell Stimulation:

-

In a 96-well U-bottom plate, add 1-2 x 10^6 PBMCs or splenocytes per well.

-

Add the NP (311-325) peptide (5-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

-

Include negative and positive controls.

-

Incubate for 1-2 hours at 37°C, then add Brefeldin A (10 µg/mL).

-

Incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD3, anti-CD4) for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in a fixation/permeabilization solution (e.g., Cytofix/Cytoperm) for 20 minutes at 4°C.

-

Wash the cells with permeabilization buffer.

-

-

Intracellular Staining:

-

Stain with a fluorescently-conjugated anti-IFN-γ antibody for 30 minutes at 4°C.

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to gate on CD4+ T-cells and determine the percentage of IFN-γ positive cells.

-

Signaling Pathways and Experimental Workflows

T-Cell Activation Signaling Pathway

The recognition of the NP (311-325) peptide presented by an MHC class II molecule on an antigen-presenting cell (APC) by the T-cell receptor (TCR) on a CD4+ T-cell initiates a complex signaling cascade. This leads to T-cell activation, proliferation, and effector functions, including IFN-γ production.

References

- 1. I-Ab | Influenza A NP 311-325 | QVYSLIRPNENPAHK | NIH Tetramer Core Facility [tetramer.yerkes.emory.edu]

- 2. Influenza NP (311-325) - 1 mg [anaspec.com]

- 3. researchgate.net [researchgate.net]

- 4. Antigenic variation of influenza A virus nucleoprotein detected with monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium [frontiersin.org]

- 7. Harmonization and qualification of an IFN-γ Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Flow Cytometric and Cytokine ELISpot Approaches To Characterize the Cell-Mediated Immune Response in Ferrets following Influenza Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proficiency tests to evaluate the impact on assay outcomes of harmonized influenza-specific Intracellular Cytokine Staining (ICS) and IFN-ɣ Enzyme-Linked ImmunoSpot (ELISpot) protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

Conservation of Influenza Nucleoprotein Epitope NP (311-325): A Technical Guide for Researchers

Atlanta, GA – December 5, 2025 – The influenza virus nucleoprotein (NP) is a critical internal antigen that is relatively conserved across different influenza A virus subtypes, making it a key target for the development of universal influenza vaccines. This technical guide provides an in-depth analysis of the conservation of a specific immunodominant CD4+ T-cell epitope, NP (311-325), across various influenza A virus strains. This document is intended for researchers, scientists, and drug development professionals working on influenza immunopathology and vaccine design.

Quantitative Analysis of NP (311-325) Conservation

The amino acid sequence of the NP (311-325) epitope plays a crucial role in its recognition by the major histocompatibility complex (MHC) class II molecules and subsequent presentation to CD4+ T-cells. Variations within this sequence can impact the breadth of the T-cell response. Below is a summary of the NP (311-325) sequence across several key influenza A virus strains.

| Influenza A Strain | Subtype | NP (311-325) Amino Acid Sequence | Conservation Status |

| A/Puerto Rico/8/34 | H1N1 | QVYSLIRPNENPAHK | Reference Strain |

| Mosaic NP (MNP) | - | QVYSLIRPNENPAHK | Conserved |

| A/Aichi/2/1968 | H3N2 | QVYSLIRPNENPAHK | Conserved |

| A/California/04/2009 | H1N1 | QVYSLIRPNENPAHK | Conserved |

As indicated in the table, the core sequence of the NP (311-325) epitope is highly conserved across these representative strains of H1N1 and H3N2 subtypes. This high level of conservation underscores its potential as a target for a broadly protective influenza vaccine.

Experimental Protocols

Bioinformatics Protocol for Sequence Conservation Analysis

This protocol outlines a typical workflow for analyzing the conservation of the NP (311-325) epitope using publicly available bioinformatics tools.

-

Sequence Retrieval: Obtain full-length influenza A virus nucleoprotein sequences from a public database such as the NCBI Influenza Virus Resource (--INVALID-LINK--). Select a representative set of sequences from various subtypes (e.g., H1N1, H3N2, H5N1) and host species.

-

Multiple Sequence Alignment (MSA):

-

Use a multiple sequence alignment tool like Clustal Omega (--INVALID-LINK--) or MUSCLE (--INVALID-LINK--).

-

Upload the retrieved NP protein sequences in FASTA format.

-

Execute the alignment with default parameters. The output will show the alignment of all sequences, highlighting conserved regions and variations.

-

-

Epitope Identification and Conservation Analysis:

-

Locate the region corresponding to amino acids 311-325 within the multiple sequence alignment.

-

Manually inspect the alignment for amino acid substitutions within this epitope across the different strains.

-

For a quantitative measure of conservation, calculate the percentage of sequences that have the identical amino acid at each position within the epitope. Sequence logo generators like WebLogo (--INVALID-LINK--) can be used to visualize the conservation of each position.

-

Protocol for MHC Class II Tetramer Staining

This protocol describes the staining of influenza NP (311-325)-specific CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using MHC class II tetramers. This technique allows for the direct visualization and quantification of antigen-specific T-cells.

-

Cell Preparation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to standard procedures.

-

Resuspend the cells in a suitable buffer (e.g., PBS with 2% FCS) at a concentration of 1 x 10^7 cells/mL.

-

-

Tetramer Staining:

-

To a 12x75 mm flow cytometry tube, add the recommended amount (typically 10 µL) of fluorochrome-labeled I-A(b) NP (311-325) QVYSLIRPNENPAHK tetramer.

-

Add 100 µL of the PBMC suspension to the tube.

-

Vortex gently and incubate for 30-60 minutes at 37°C, protected from light. This incubation temperature is often optimal for MHC class II tetramer staining.

-

-

Surface Marker Staining:

-

Add a cocktail of fluorescently labeled antibodies against cell surface markers (e.g., anti-CD4, anti-CD3, and a viability dye) to the tube.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Wash and Acquisition:

-

Wash the cells twice with 2 mL of staining buffer by centrifugation at 400 x g for 5 minutes.

-

Resuspend the final cell pellet in 300-500 µL of staining buffer.

-

Acquire the samples on a flow cytometer.

-

-

Data Analysis:

-

Gate on live, single lymphocytes, then on CD3+CD4+ T-cells.

-

Within the CD4+ T-cell population, quantify the percentage of cells that are positive for the NP (311-325) tetramer.

-

Visualizations

Caption: Workflow for determining the conservation of the influenza NP (311-325) epitope.

Caption: Simplified MyD88 signaling pathway in T-cell response to influenza virus.

A Technical Guide to NP (311-325): A Promising Target for a Universal Influenza Vaccine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the influenza A virus nucleoprotein (NP) peptide NP (311-325) as a target for a universal influenza vaccine. This document consolidates key immunological data, outlines detailed experimental protocols for assessing immune responses to this epitope, and presents visual representations of the relevant biological pathways and vaccine development workflows.

Introduction: The Case for a Universal Influenza Vaccine

Seasonal influenza vaccines are a critical public health tool, but their effectiveness is limited by the rapid evolution of the viral surface glycoproteins, hemagglutinin (HA) and neuraminidase (NA). This antigenic drift necessitates annual vaccine reformulation. A universal influenza vaccine, capable of providing broad and long-lasting protection against diverse influenza A strains, is a primary goal of modern vaccinology. Such a vaccine would ideally target conserved viral antigens that are less prone to mutation.

The influenza A virus nucleoprotein (NP) is a highly conserved internal protein essential for viral replication. It is a major target of the cellular immune response, particularly CD4+ T helper cells, which play a crucial role in orchestrating antiviral immunity. The NP (311-325) peptide has been identified as a key immunodominant epitope in the context of various MHC class II alleles, making it a compelling candidate for inclusion in a universal influenza vaccine.

Immunological Properties of NP (311-325)

The NP (311-325) peptide, with the sequence QVYSLIRPNENPAHK, is a bona fide MHC class II-restricted epitope derived from the influenza virus nucleoprotein.[1][2] It is a potent activator of CD4+ T cells, leading to robust production of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[1][3] This peptide does not typically stimulate CD8+ T cells in mice.[2][3] The NP (311-325) epitope is recognized by memory CD4+ T cells and is crucial for mounting a protective response against influenza infection.[4]

Conservation of the NP (311-325) Epitope

A critical attribute of a universal vaccine target is its conservation across different viral strains. The NP (311-325) epitope exhibits a high degree of conservation among various influenza A virus subtypes.

| Influenza A Strain/Subtype | NP (311-325) Sequence | Conservation Status | Reference |

| A/Puerto Rico/8/34 (H1N1) | QVYSLIRPNENPAHK | Conserved | [5] |

| Mosaic Nucleoprotein (MNP) | QVYSLIRPNENPAHK | Identical to PR8 NP | [6] |

| A/Aichi/2/1968 (H3N2) | QVYSLIRPNENPAHK | Identical to MNP | [6] |

MHC Class II Binding and T-Cell Recognition

The NP (311-325) peptide binds to the MHC class II molecule I-Ab in mice.[7] Studies have shown that while high-affinity T-cell receptors (TCRs) for this peptide can be detected by MHC class II tetramers, a significant portion of the primary T-cell response involves lower-affinity TCRs.[8] The recognition of this peptide by CD4+ T cells is a key event in initiating the adaptive immune response to influenza infection.

Quantitative T-Cell Response to NP (311-325)

The immunogenicity of the NP (311-325) epitope has been quantified in various preclinical models, primarily in mice. The following table summarizes representative data on the magnitude of the CD4+ T-cell response to this peptide.

| Experimental Model | Assay | Measurement | Result | Reference |

| C57BL/6 mice vaccinated with mosaic NP (MNP) | MHC II Tetramer Staining | % of NP311-specific CD4+ T cells in lungs | ~2% | [9] |

| C57BL/6 mice infected with PR8 influenza virus | Intracellular Cytokine Staining | Frequency of NP-specific CD4+ T cells | Measurable frequency detected | [4] |

| C57BL/6 mice with heterosubtypic IAV infection | Intracellular Cytokine Staining | % of NP311-325-specific IFN-γ+ CD4+ T-cells in lungs | Dependent on MyD88 signaling | [1] |

| C57BL/6 mice with heterosubtypic IAV infection | Intracellular Cytokine Staining | % of NP311-325-specific TNF-α+ CD4+ T-cells in lungs | Dependent on MyD88 signaling | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the immune response to the NP (311-325) peptide.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion